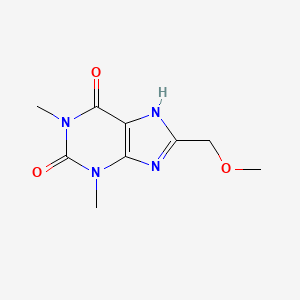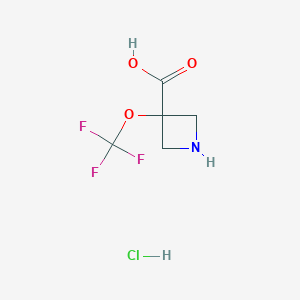
3-((3,5-Dimethoxybenzyl)oxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-Dimetoxi bencil)oxi)azetidina es un compuesto químico con la fórmula molecular C12H17NO3 y un peso molecular de 223,26828 g/mol . Este compuesto es conocido por su estructura única, que incluye un anillo de azetidina y un grupo 3,5-dimetoxi bencilo. Se utiliza en diversas aplicaciones de investigación científica debido a sus interesantes propiedades químicas y potenciales actividades biológicas.
Métodos De Preparación
La síntesis de 3-((3,5-dimetoxi bencil)oxi)azetidina implica varios pasos. Un método común incluye la reacción de alcohol 3,5-dimetoxi bencílico con azetidina en presencia de un catalizador adecuado. Las condiciones de reacción generalmente implican temperaturas moderadas y el uso de solventes como diclorometano o tetrahidrofurano . Los métodos de producción industrial pueden implicar procesos catalíticos más eficientes y condiciones de reacción optimizadas para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
3-((3,5-Dimetoxi bencil)oxi)azetidina sufre diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la formación de derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen temperaturas suaves, solventes apropiados y catalizadores para facilitar las transformaciones deseadas. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
3-((3,5-Dimetoxi bencil)oxi)azetidina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la preparación de moléculas complejas y compuestos heterocíclicos.
Biología: Este compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en diversas afecciones médicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-((3,5-Dimetoxi bencil)oxi)azetidina implica su interacción con objetivos moleculares y vías específicas. Puede ejercer sus efectos al unirse a enzimas o receptores, lo que lleva a cambios en los procesos celulares. Los objetivos moleculares y vías exactas implicados dependen de la actividad biológica específica que se está estudiando.
Comparación Con Compuestos Similares
3-((3,5-Dimetoxi bencil)oxi)azetidina se puede comparar con otros compuestos similares, como:
3-((3,5-Dimetil bencil)oxi)azetidina: Este compuesto tiene una estructura similar pero con grupos metilo en lugar de grupos metoxi, lo que lleva a diferentes propiedades químicas y biológicas.
Derivados de azetidina: Se pueden comparar varios derivados de azetidina con diferentes sustituyentes para resaltar las propiedades únicas de 3-((3,5-Dimetoxi bencil)oxi)azetidina.
La singularidad de 3-((3,5-Dimetoxi bencil)oxi)azetidina radica en su patrón de sustitución específico y las actividades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
3-[(3,5-dimethoxyphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-3-9(4-11(5-10)15-2)8-16-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |
Clave InChI |
KWTFSALTKZHENF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)COC2CNC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)




![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)
